molecular formula C18H23N7O4 B15217344 Adenosine, 2-[[2-(4-aminophenyl)ethyl]amino]- CAS No. 161536-30-7

Adenosine, 2-[[2-(4-aminophenyl)ethyl]amino]-

Cat. No.: B15217344
CAS No.: 161536-30-7
M. Wt: 401.4 g/mol
InChI Key: KIMDKKYTPNEFBU-LSCFUAHRSA-N
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Description

Adenosine, 2-[[2-(4-aminophenyl)ethyl]amino]- (commonly abbreviated as APNEA) is a synthetic adenosine derivative that acts as a non-selective agonist at adenosine receptors (ARs), with notable activity at the A3 adenosine receptor subtype . Structurally, APNEA features a phenethylamine moiety attached to the N⁶ position of adenosine, enhancing its affinity for ARs compared to endogenous adenosine. APNEA has been utilized extensively in pharmacological studies to elucidate adenosine receptor signaling pathways, particularly in models of asthma and inflammation .

Properties

CAS No.

161536-30-7

Molecular Formula

C18H23N7O4

Molecular Weight

401.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H23N7O4/c19-10-3-1-9(2-4-10)5-6-21-18-23-15(20)12-16(24-18)25(8-22-12)17-14(28)13(27)11(7-26)29-17/h1-4,8,11,13-14,17,26-28H,5-7,19H2,(H3,20,21,23,24)/t11-,13-,14-,17-/m1/s1

InChI Key

KIMDKKYTPNEFBU-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the aminophenethyl group and the formation of the tetrahydrofuran ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods, including chromatography and crystallization, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-2-((4-aminophenethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Selectivity

APNEA’s non-selective A3 receptor agonism contrasts with other adenosine derivatives that exhibit subtype-specific binding:

Compound Primary Receptor Selectivity Secondary Targets Key Reference(s)
APNEA A3 (non-selective) A1, A2a
CGS21680 A2a None
PAPA-APEC A2a None
L-97-1 A1 (antagonist) None
2-Cl-IB-MECA A3 (selective) None
  • CGS21680 (2-[p-(2-carboxyethyl)-phenethylamino]-5'-N-ethylcarboxamido adenosine) is a high-affinity A2a agonist (Kd = 15.5 nM in rat striatal membranes) with minimal cross-reactivity at A1 or A3 receptors .
  • PAPA-APEC (2-[4-(2-[2-[(4-aminophenyl)methylcarbonylamino]ethylaminocarbonyl]ethyl)phenyl]ethylamino-5′-N-ethylcarboxamido adenosine) is an A2a-selective agonist (Kd = 4.0 nM) used for photoaffinity labeling and receptor characterization .
  • 2-Cl-IB-MECA is a highly selective A3 agonist (Ki = 0.33 nM) with >1,000-fold selectivity over A1 and A2a receptors .

Binding Affinity and Functional Activity

Compound Binding Affinity (Ki/Kd) Functional Role Therapeutic Relevance
APNEA Ki = 29 nM (ecto-5'-nucleotidase) A3 agonist Asthma models
CGS21680 Kd = 15.5 nM (A2a) A2a agonist Cardiovascular studies
PAPA-APEC Kd = 4.0 nM (A2a) A2a agonist Radioligand binding
L-97-1 IC50 = 10 nM (A1) A1 antagonist Anti-asthma

APNEA’s moderate A3 affinity (vs. 2-Cl-IB-MECA’s nanomolar A3 selectivity) limits its utility in subtype-specific studies. However, its non-selectivity allows broad exploration of adenosine signaling crosstalk. In contrast, CGS21680 and PAPA-APEC are critical tools for studying A2a-mediated vasodilation and cAMP modulation .

Structural and Functional Divergence

  • APNEA vs. CGS21680: APNEA’s N⁶-phenethylamine group confers A3 affinity, whereas CGS21680’s carboxyethyl-phenethylamino substitution enhances A2a selectivity .
  • APNEA vs. 2-Cl-IB-MECA: The chloro-substitution in 2-Cl-IB-MECA drastically improves A3 selectivity compared to APNEA’s non-selective profile .
  • L-97-1: Unlike APNEA, L-97-1 is an A1 antagonist with a purine-2,6-dione core, demonstrating structural innovation for receptor antagonism .

Q & A

Q. What experimental approaches are used to determine the adenosine receptor subtype selectivity of APNEA?

APNEA's receptor selectivity is assessed using radioligand binding assays in transfected cell lines expressing individual adenosine receptor subtypes (A1, A2A, A2B, A3). Competition binding studies with selective radioligands (e.g., [125I]APNEA for A3) and displacement by subtype-specific antagonists (e.g., DPCPX for A1, CGS21680 for A2A) are critical. Functional assays measuring cAMP inhibition via pertussis toxin-sensitive G proteins in A3-transfected CHO cells confirm agonist efficacy .

Q. How is APNEA's structural integrity validated prior to pharmacological studies?

Purity (>95%) is confirmed via HPLC-UV , while structural validation employs:

  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • 1H/13C NMR spectroscopy to confirm the 4-aminophenylethyl sidechain.
  • FT-IR for adenosine and amine functional groups. Batch consistency is ensured using spectral libraries .

Q. What standardized methods quantify APNEA's binding affinity to adenosine receptors?

Saturation binding assays using [125I]APNEA in A3-transfected cell membranes determine dissociation constants (Kd). Competition experiments with adenosine analogs (e.g., R-PIA, NECA) establish potency hierarchies. Functional assays (e.g., forskolin-induced cAMP inhibition) in CHO cells provide EC50 values .

Advanced Research Questions

Q. How do researchers reconcile APNEA's reported non-selectivity with its characterization as an A3 agonist?

Non-selectivity arises from cross-reactivity with A1/A2A receptors at higher concentrations. To isolate A3 effects:

  • Use low APNEA doses (nanomolar range).
  • Combine with selective antagonists (e.g., MRS1523 for A3).
  • Validate in A3 knockout models or tissues with high A3 expression (e.g., testis) .

Q. What mechanisms explain APNEA's paradoxical vascular effects in hypotension studies?

Regional variations in A3:A2A receptor ratios and tissue-specific G protein coupling (Gi vs. Gq) underlie paradoxical responses. Mechanistic studies combine:

  • Pressure myography with selective antagonists.
  • Calcium imaging in vascular smooth muscle cells.
  • Tissue-specific knockout models to dissect pathways .

Q. How can APNEA's selectivity for A3 receptors be optimized in complex systems?

Optimization strategies include:

  • Structural modifications of the 4-aminophenylethyl group to reduce off-target binding.
  • Computational modeling of receptor-ligand interactions.
  • Targeted delivery systems (nanoparticles) to organs with high A3 expression .

Data Contradiction Analysis

Q. How are discrepancies in APNEA's binding affinities across studies addressed?

Discrepancies stem from species-specific receptor isoforms (e.g., human vs. rat A3) or assay conditions (e.g., GTP concentration). Resolution requires:

  • Parallel testing in identical membrane preparations.
  • Equilibrium binding assays with controlled nucleotide levels.
  • Cross-validation using functional vs. binding assays .

Experimental Design Considerations

Q. What in vivo models validate APNEA's role in asthma pathophysiology?

Allergic rabbit models are used to assess APNEA's effects on airway hyperresponsiveness. Endpoints include:

  • Bronchoalveolar lavage (BAL) inflammatory markers (e.g., eosinophils).
  • Pulmonary function tests (FEV1 reduction).
  • Co-administration with A1/A3 antagonists to confirm receptor specificity .

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